![molecular formula C22H25Cl2N3O4S B2614751 N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898426-11-4](/img/structure/B2614751.png)
N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25Cl2N3O4S and its molecular weight is 498.42. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives : These compounds were prepared and evaluated for their antiviral activity against influenza A. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives : These indole derivatives were potent antiviral agents, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Antimicrobial Properties
Indole derivatives have also been explored for their antimicrobial potential:
- Benzimidazole molecules : Although not directly related to our compound, benzimidazoles (which share some structural features with indoles) exhibit broad-spectrum antimicrobial activity. Researchers have found them effective against various strains of microorganisms .
Other Biological Activities
While the specific compound hasn’t been extensively studied, indole derivatives in general possess a wide range of biological activities:
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O4S/c23-17-8-10-19(11-9-17)32(30,31)27-14-4-3-6-18(27)12-13-25-21(28)22(29)26-15-16-5-1-2-7-20(16)24/h1-2,5,7-11,18H,3-4,6,12-15H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPJHOLMITXDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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